2-(3-Ethoxy-4-hydroxypyrrolidin-1-yl)butanoic acid
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Overview
Description
Molecular Structure Analysis
The molecular structure of 2-(3-Ethoxy-4-hydroxypyrrolidin-1-yl)butanoic acid is defined by its molecular formula, C10H19NO4. Unfortunately, specific details about its molecular structure were not found in the search results.Chemical Reactions Analysis
While specific chemical reactions involving 2-(3-Ethoxy-4-hydroxypyrrolidin-1-yl)butanoic acid were not found, a related process, the Matteson-CH 2-homologation, was mentioned in the search results . This process was carried out with in situ generated CH 2 BrLi in THF at low temperature .Scientific Research Applications
Antimicrobial Agents Synthesis : One study focused on synthesizing optically active 7-(3-hydroxypyrrolidin-1-yl)quinolones, demonstrating potent in vitro and in vivo antibacterial activities. The (3S)-hydroxypyrrolidinyl group was identified as beneficial for enhancing antibacterial potency (Uno, Iuch, Kawahata, & Tsukamoto, 1987).
Integrin Inhibitor for Pulmonary Fibrosis : Another research discovered a nonpeptidic αvβ6 integrin inhibitor, potentially useful for treating idiopathic pulmonary fibrosis. This compound demonstrated high affinity and selectivity for αvβ6 integrin, showing promise as a therapeutic agent (Procopiou et al., 2018).
Synthesis of Polysubstituted 5-Hydroxypyrrolidin-2-ones : Research on the regio- and stereoselective synthesis of polysubstituted 5-hydroxypyrrolidin-2-ones demonstrated a process with high yields and stereoselectivity, highlighting the molecule's potential in complex synthetic applications (da Silva et al., 2020).
Corrosion Inhibition : A study on the corrosion inhibition of steel in sulfuric acid used pyrrolidine derivatives, including derivatives of 2-(3-Ethoxy-4-hydroxypyrrolidin-1-yl)butanoic acid. These inhibitors showed high efficiency and potential for industrial applications (Bouklah, Ouassini, Hammouti, & Idrissi, 2006).
Photosensitive Synthetic Ion Channels : In the field of nanotechnology, 4-oxo-4-(pyren-4-ylmethoxy) butanoic acid, a related compound, was used to demonstrate the optical gating of synthetic ion channels, suggesting applications in light-induced controlled release and sensing technologies (Ali et al., 2012).
properties
IUPAC Name |
2-(3-ethoxy-4-hydroxypyrrolidin-1-yl)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-3-7(10(13)14)11-5-8(12)9(6-11)15-4-2/h7-9,12H,3-6H2,1-2H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTIWCSLREWBOLU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1CC(C(C1)OCC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Ethoxy-4-hydroxypyrrolidin-1-yl)butanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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